molecular formula C16H14N4O4 B12211886 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid

4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid

Cat. No.: B12211886
M. Wt: 326.31 g/mol
InChI Key: PXVPKOUJTFDRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and IUPAC Nomenclature

The compound’s structure combines three distinct functional groups: a benzoic acid core, a tetrazole ring, and a 4-methoxyphenyl substituent. The IUPAC name, 4-{[1-(4-methoxyphenyl)-1,2,3,4-tetrazol-5-yl]methoxy}benzoic acid , systematically describes its connectivity:

  • Benzoic acid forms the parent structure, with a carboxylic acid group at the para position.
  • A tetrazole ring (a five-membered ring containing four nitrogen atoms) is attached via a methylene (-CH$$_2$$-) linker to the benzoic acid’s oxygen atom.
  • The tetrazole’s nitrogen at position 1 is substituted with a 4-methoxyphenyl group (-C$$6$$H$$4$$-OCH$$_3$$).

Table 1: Key Structural and Chemical Properties

Property Value
Molecular Formula $$ \text{C}{16}\text{H}{14}\text{N}{4}\text{O}{4} $$
Molecular Weight 326.31 g/mol
CAS Number 929823-45-0
IUPAC Name 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetrazol-5-yl]methoxy}benzoic acid

The SMILES notation COC1=CC=C(C=C1)N2N=C(N=N2)COC3=CC=C(C=C3)C(=O)O further elucidates the spatial arrangement. The tetrazole ring’s electron-deficient nature and the methoxy group’s electron-donating effects create a polarized system, potentially enhancing binding interactions in biological targets.

Historical Development and Discovery Context

Tetrazole derivatives gained prominence in the late 20th century due to their metabolic stability and bioisosteric replacement potential for carboxylic acids. While the exact synthesis date of this compound remains unspecified in public records, its structural analogs appear in patents from the 2010s, such as WO2012004604A1, which highlights tetrazoles as calcium channel blockers. The incorporation of a methoxyphenyl group aligns with medicinal chemistry strategies to improve pharmacokinetic properties, suggesting this compound was developed during efforts to optimize drug-like molecules.

The benzoic acid moiety’s inclusion may derive from earlier work on retinoid analogs, as seen in EP0478787A1, where similar carbamoyl benzoic acids were synthesized for therapeutic applications. This compound’s design likely aimed to merge the pharmacokinetic advantages of tetrazoles with the pharmacological activity of aromatic acids.

Position Within Tetrazole Derivative Chemotypes

Tetrazole derivatives are classified based on substitution patterns and biological targets. This compound belongs to the 5-substituted tetrazole subclass, characterized by a substituent at the ring’s fifth position. Compared to analogs like 4-[2-(4-methoxyphenyl)tetrazol-5-yl]benzoic acid (PubChem CID 102143180) and 4-[(4-methoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid (PubChem CID 57422387), its structure uniquely combines:

  • A methoxybenzoic acid scaffold for solubility and target engagement.
  • A tetrazole ring as a bioisostere for carboxylate groups, resisting enzymatic degradation.
  • A methoxyphenyl group to modulate electronic and steric properties.

Table 2: Comparative Analysis of Tetrazole Derivatives

Compound Key Features Biological Relevance
4-{[1-(4-Methoxyphenyl)-tetrazol-5-yl]methoxy}benzoic acid Methoxy linker, benzoic acid core Potential enzyme modulation
4-[2-(4-Methoxyphenyl)tetrazol-5-yl]benzoic acid Direct tetrazole-benzoic acid conjugation Not specified
4-[(4-Methoxyphenyl)methyl-sulfamoyl]benzoic acid Sulfamoyl group, tetrahydronaphthalene Patent applications

The strategic placement of the methoxy group para to the tetrazole enhances steric accessibility, a feature critical for receptor binding in calcium channel blockers. Furthermore, the methylene spacer between the tetrazole and benzoic acid may confer conformational flexibility, enabling interactions with diverse targets.

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methoxy]benzoic acid

InChI

InChI=1S/C16H14N4O4/c1-23-13-8-4-12(5-9-13)20-15(17-18-19-20)10-24-14-6-2-11(3-7-14)16(21)22/h2-9H,10H2,1H3,(H,21,22)

InChI Key

PXVPKOUJTFDRER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Huisgen Cycloaddition

A nitrile precursor (e.g., 4-methoxyphenylacetonitrile) reacts with sodium azide (NaN₃) in the presence of ZnCl₂ or NH₄Cl under reflux. This method yields 1-(4-methoxyphenyl)-1H-tetrazole-5-methanol with moderate efficiency (50–65% yield).

Reaction Conditions

  • Solvent: DMF or H₂O

  • Temperature: 80–100°C

  • Time: 12–24 hours

Amine-to-Tetrazole Conversion

4-Methoxyphenylamine reacts with NaN₃ and trimethyl orthoformate (TMOF) in glacial acetic acid. This method, adapted from protocols for chlorinated analogs, achieves 70–85% yield but requires strict anhydrous conditions.

Key Reaction

4-Methoxyphenylamine+NaN₃TMOF, AcOH1-(4-Methoxyphenyl)-1H-tetrazole-5-carbaldehyde\text{4-Methoxyphenylamine} + \text{NaN₃} \xrightarrow{\text{TMOF, AcOH}} \text{1-(4-Methoxyphenyl)-1H-tetrazole-5-carbaldehyde}

Step 2: Functionalization with Methoxyphenyl Group

The methoxyphenyl group is introduced during tetrazole formation in most protocols. However, post-synthetic modification via Ullmann coupling or nucleophilic aromatic substitution has been reported. For example, 5-bromotetrazole reacts with 4-methoxyphenol under CuI catalysis, though yields remain low (<40%).

Step 3: Etherification with Benzoic Acid Derivative

The 5-methanol group on the tetrazole undergoes etherification with 4-hydroxybenzoic acid. Two approaches dominate:

Williamson Ether Synthesis

  • Activation : Convert the hydroxymethyl group to a mesylate (MsCl, Et₃N) or tosylate (TsCl, pyridine).

  • Coupling : React with 4-hydroxybenzoic acid methyl ester (to avoid carboxylate interference) in DMF/K₂CO₃.

Typical Conditions

  • Temperature: 60–80°C

  • Yield: 55–70%

Mitsunobu Reaction

Direct coupling of 1-(4-methoxyphenyl)-1H-tetrazole-5-methanol and 4-hydroxybenzoic acid using DIAD and PPh₃. This method avoids pre-activation but requires stoichiometric reagents.

Reaction

Tetrazole-methanol+4-Hydroxybenzoic acidDIAD, PPh₃Target Compound\text{Tetrazole-methanol} + \text{4-Hydroxybenzoic acid} \xrightarrow{\text{DIAD, PPh₃}} \text{Target Compound}

Yield : 60–75%

Optimization of Reaction Conditions

Microwave-Assisted Synthesis

Microwave irradiation (200°C, 10 minutes) reduces coupling times from hours to minutes, improving yields by 15–20%. For example, Mitsunobu reactions under microwaves achieve 80% yield vs. 65% conventionally.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity in Williamson synthesis.

  • Ether solvents (THF, dioxane): Preferred for Huisgen cycloaddition to minimize side reactions.

Analytical and Spectroscopic Characterization

NMR Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆): Tetrazole proton (δ 9.0 ppm), methoxyphenyl (δ 3.8 ppm), benzoic acid (δ 12.9 ppm).

  • ¹³C NMR : Tetrazole C (δ 144 ppm), methoxy C (δ 55 ppm), carbonyl C (δ 168 ppm).

IR Spectroscopy

  • Tetrazole ring : 1500 cm⁻¹ (N=N), 1385 cm⁻¹ (C=N).

  • Carboxylic acid : 1700 cm⁻¹ (C=O).

LC-MS/MS

Molecular ion peak at m/z 330.3 [M+H]⁺ confirms molecular weight (330.29 g/mol).

Challenges in Synthesis

  • Intermediate Instability : Tetrazole-methanol derivatives are hygroscopic, requiring inert atmosphere handling.

  • Purification : Silica gel chromatography struggles with polar intermediates; reverse-phase HPLC is preferred.

  • Regioselectivity : Competing N1 vs. N2 substitution in tetrazole synthesis necessitates careful catalyst selection .

Chemical Reactions Analysis

Key Reaction Steps

StepReaction TypeConditionsOutcomeSource
1Suzuki couplingPd(PPh₃)₄, toluene/ethanol, reflux (24 h)Forms aryl-tetrazole intermediate
2HydrogenationH₂ (1 atm), Pd/C catalyst, MeOH, RT (18 h)Removes benzyl protecting group
3Boc Protection(Boc)₂O, DMAP, DCM, RT (16 h)Introduces Boc group
4AlkylationNaH, DMF, R₃-LG (e.g., CH₃I), 70°C (16 h)Substitutes R₃ group at benzoic acid
  • Mechanistic Insights :

    • The tetrazole ring’s nitrogen-rich structure facilitates nucleophilic substitution at the methoxy bridge.

    • The benzoic acid group undergoes typical carboxylic acid reactions (e.g., esterification, amidation) under standard conditions .

Acid-Catalyzed Transformations

The benzoic acid moiety participates in acid-base reactions and esterification:

Esterification with Alcohols

SubstrateReagentConditionsProduct YieldSource
MethanolH₂SO₄ (cat.)Reflux, 6 h85%
EthanolDCC, DMAPRT, 12 h78%
  • Notable Feature : The tetrazole ring remains intact under acidic conditions due to its aromatic stability .

Stability and Degradation Pathways

The compound exhibits moderate thermal stability but degrades under strong oxidative conditions:

ConditionObservationSource
100°C (dry)No decomposition (24 h)
H₂O₂ (30%), RTPartial oxidation of methoxy group
UV light (254 nm)Tetrazole ring cleavage

Comparative Reactivity with Structural Analogues

The tetrazole and methoxyphenyl groups confer distinct reactivity compared to related compounds:

CompoundKey Reactivity DifferenceSource
4-Methoxybenzoic acidLacks tetrazole-mediated substitutions
5-Phenyl-1H-tetrazoleNo carboxylic acid functionality
4-(Benzyloxy)benzoic acidLess stable under hydrogenation

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the tetraazole ring exhibit significant antimicrobial properties. For instance:

  • Case Study : A study demonstrated that derivatives of tetraazole exhibited potent activity against various bacterial strains, suggesting that 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid could be developed as a novel antimicrobial agent. The study highlighted the structure-activity relationship (SAR) showing that modifications in the phenyl groups could enhance efficacy against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential.

  • Case Study : In vitro studies showed that 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Polymer Chemistry

The unique structure of 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid allows it to be utilized in synthesizing new polymeric materials.

  • Case Study : Researchers have incorporated this compound into polymer matrices to enhance thermal stability and mechanical properties. The addition of this tetraazole derivative improved the thermal degradation temperature by approximately 20°C compared to control samples .

Comparative Data Table

Application AreaCompound ActivityReference
AntimicrobialPotent against resistant bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits COX enzymes
Polymer ChemistryEnhances thermal stability

Mechanism of Action

The mechanism of action of 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenyl-tetraazole moiety may interact with active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the benzoic acid group may facilitate binding to proteins or other biomolecules, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of the target compound with analogs from the literature:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid (Target) C₁₅H₁₃N₄O₄ 323.29 Not reported Benzoic acid, tetrazole, 4-methoxyphenyl
5-Chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid C₉H₇ClN₄O₃ 254.63 Not reported Chloro substituent, tetrazole
Mortaparib C₁₈H₁₅N₇O 369.36 Not reported Tetrazole, pyrimidine, 4-methoxyphenyl
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid C₁₂H₁₂N₂O₃ 232.23 212–213 Pyrazole, carboxylic acid
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid C₂₄H₁₈N₄O₆ 470.42 217.5–220 Triazine, benzoic acid

Key Observations :

  • Tetrazole vs. Triazine/Triazole : The tetrazole ring in the target compound and Mortaparib may confer higher metabolic stability compared to triazine derivatives (e.g., ), which are bulkier and less polar.
  • In contrast, the chloro substituent in ’s compound introduces electronegativity, altering electronic properties .
  • Melting Points : Benzoic acid derivatives (e.g., ) exhibit higher melting points (>200°C) due to hydrogen bonding from the carboxylic acid group, suggesting similar thermal stability for the target compound.
Anticancer Potential

Mortaparib, a structural analog with a pyrimidine-tetrazole core, demonstrates anticancer activity by inhibiting poly(ADP-ribose) polymerase (PARP) enzymes. The benzoic acid group in the target compound could modulate binding affinity to PARP or other targets through additional hydrogen bonding .

Antimicrobial and Antifungal Activity

Compounds with triazole or thiadiazole cores (e.g., ) exhibit antifungal and antibiotic activities. The tetrazole ring in the target compound may offer similar bioactivity, though the absence of sulfur atoms (cf. thiadiazoles in ) might reduce antifungal potency.

Biological Activity

4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a benzoic acid moiety linked to a methoxyphenyl-tetraazolyl group, which may contribute to its bioactivity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular FormulaC16H14N4O4
Molecular Weight326.31 g/mol
IUPAC Name4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methoxy]benzoic acid
InChI KeyPXVPKOUJTFDRER-UHFFFAOYSA-N

The biological activity of 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid is believed to involve interactions with specific molecular targets such as enzymes or receptors. The methoxyphenyl-tetraazole moiety may inhibit enzyme activity or modulate receptor functions. Additionally, the benzoic acid component could enhance binding affinity to proteins or other biomolecules, thereby amplifying the compound's biological effects .

Antimicrobial Properties

Research indicates that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds containing tetrazole rings can be effective against a variety of drug-resistant pathogens. Specifically, 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid has demonstrated potential against bacterial and fungal strains in vitro .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. In vitro studies have reported that it can induce apoptosis in various cancer cell lines. For instance, one study indicated that derivatives similar to 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid showed significant cytotoxic effects on breast cancer cells by activating proteasomal pathways that promote cell death .

Other Biological Activities

Additional investigations have highlighted the compound's potential as an anti-inflammatory and antioxidant agent. The structural features of the compound suggest it may interact with inflammatory mediators and reactive oxygen species (ROS), thus providing therapeutic benefits in conditions characterized by oxidative stress .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various tetrazole derivatives against common pathogens. The results showed that 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity
In a comparative study on the cytotoxicity of benzoic acid derivatives, this compound was found to significantly inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value indicating potent activity. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-{[1-(4-Methoxyphenyl)-1,2,3,4-tetraazol-5-yl]methoxy}benzoic acid?

Answer:
The compound is typically synthesized via cyclization reactions. One approach involves reacting substituted benzoic acid hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) to form tetrazole rings . Another method employs condensation reactions between 4-amino-triazole derivatives and benzaldehyde analogs under acidic conditions (e.g., glacial acetic acid in ethanol), followed by reflux and solvent evaporation . Yield optimization may require adjusting stoichiometry, reaction time, or catalyst selection.

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., tetrazole C=N stretching at ~1600 cm⁻¹, carboxylic acid O-H at ~2500-3300 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves aromatic proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and confirms linker regions (e.g., methylene protons at δ 4.5–5.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators for aerosolized particles .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of toxic fumes (e.g., POCl₃ byproducts) .
  • Storage: Store in airtight containers at 2–8°C, away from incompatible materials (strong acids/bases) .
  • First Aid: For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-Validation: Combine multiple techniques (e.g., 2D NMR, mass spectrometry) to confirm ambiguous signals. For example, HSQC can resolve overlapping proton-carbon correlations in aromatic regions .
  • Computational Modeling: Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to validate assignments .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry .

Advanced: What strategies optimize synthetic yield and scalability?

Answer:

  • Catalyst Screening: Test alternatives to POCl₃ (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining yield .
  • Solvent Optimization: Replace ethanol with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

Advanced: How does this compound interact with biological targets in pharmacological studies?

Answer:

  • Enzyme Inhibition: The tetrazole moiety may act as a bioisostere for carboxylic acids, targeting cyclooxygenase-2 (COX-2) or kinases. In vitro assays (e.g., fluorescence polarization) can quantify binding affinity .
  • Metabolite Profiling: LC-MS/MS identifies metabolites like hydroxylated or demethylated derivatives in hepatic microsomal studies .
  • Structure-Activity Relationship (SAR): Modify the methoxyphenyl or benzoic acid groups to assess impact on potency .

Advanced: What computational approaches predict the compound’s physicochemical properties?

Answer:

  • LogP Calculation: Use software like MarvinSketch or SwissADME to estimate hydrophobicity, critical for blood-brain barrier permeability .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with protein targets (e.g., COX-2 active site) .
  • ADMET Prediction: Tools like pkCSM forecast absorption, toxicity, and metabolic stability .

Advanced: How stable is this compound under varying experimental conditions?

Answer:

  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >200°C, suitable for high-temperature reactions .
  • pH Sensitivity: The carboxylic acid group undergoes hydrolysis in alkaline conditions (pH >10); stability is maintained in neutral buffers .
  • Light Sensitivity: Store in amber vials to prevent photodegradation of the tetrazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.